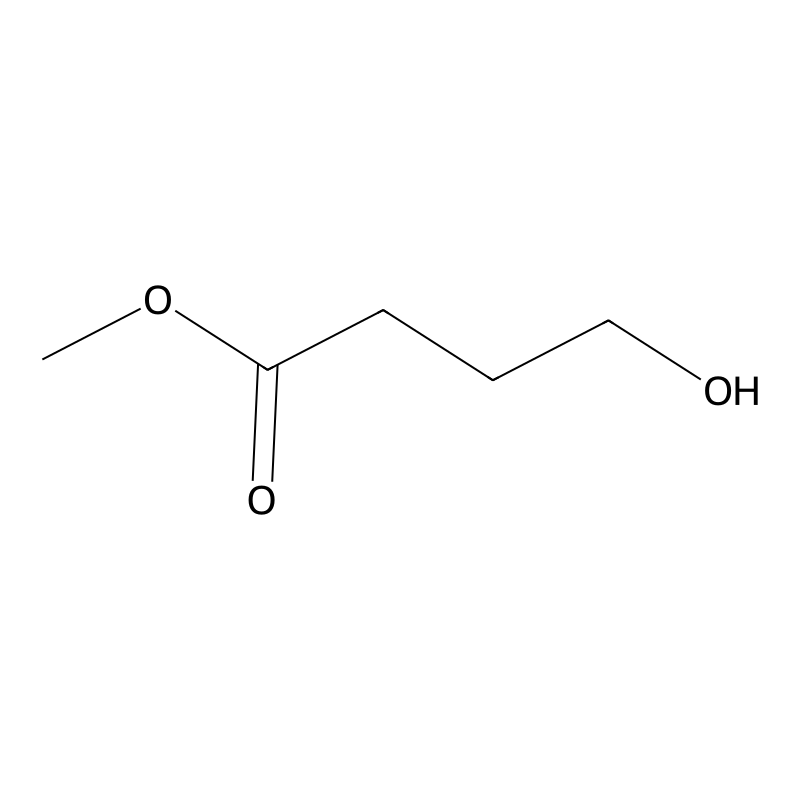

Methyl 4-hydroxybutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Chemical Synthesis

Methyl 4-hydroxybutanoate can serve as a valuable building block in organic synthesis due to its functional groups. The presence of a methyl ester and a hydroxyl group allows for various chemical transformations, enabling the synthesis of more complex molecules. For instance, research has explored its use in the synthesis of chiral γ-hydroxy acid derivatives, which hold potential applications in the development of new pharmaceuticals [1].

[1] - "Asymmetric synthesis of gem-dialkylated γ-hydroxy acids using an enzymatic resolution strategy" in Tetrahedron Letters, Volume 44, Issue 19, 2003, Pages 3687-3690

Potential Biochemical Applications

[2] - "Effects of methyl 4-hydroxybutyrate on glycogen synthesis in isolated rat hepatocytes" in The Journal of Nutritional Biochemistry, Volume 11, Issue 12, 2000, Pages 653-657

Methyl 4-hydroxybutanoate is an organic compound with the molecular formula CHO and a molecular weight of approximately 102.13 g/mol. It is classified as an ester derived from 4-hydroxybutanoic acid and methanol. The compound is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a butanoate chain, contributing to its unique chemical properties. Methyl 4-hydroxybutanoate appears as a colorless liquid with a fruity odor, and it is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and biological studies .

- Esterification: It can react with acids to form higher esters or with alcohols to yield other esters.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to regenerate 4-hydroxybutanoic acid and methanol.

- Reduction: It can be reduced to form corresponding alcohols, such as 4-hydroxybutanol.

- Transesterification: Methyl 4-hydroxybutanoate can react with different alcohols to form new esters, which is significant in biodiesel production .

Methyl 4-hydroxybutanoate exhibits various biological activities. It has been studied for its potential roles in pharmacology due to its structural similarity to gamma-hydroxybutyric acid, a known neurotransmitter. Research indicates that it may influence the central nervous system, potentially acting as a sedative or anesthetic agent . Additionally, it has been explored for its antibacterial properties, particularly against Clostridium difficile infections when used as a precursor in synthesizing related compounds .

Methyl 4-hydroxybutanoate can be synthesized through several methods:

- Direct Esterification: Reacting 4-hydroxybutanoic acid with methanol in the presence of an acid catalyst.

- Transesterification: Utilizing triglycerides or other esters with methanol under catalytic conditions.

- Biocatalytic Methods: Employing enzymes such as lipases for the synthesis of methyl esters from fatty acids and alcohols under mild conditions.

- Chemical Reduction: Reducing corresponding α-keto acids or other derivatives can also yield methyl 4-hydroxybutanoate .

Methyl 4-hydroxybutanoate finds applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of drugs and bioactive compounds.

- Cosmetics: Used for its moisturizing properties in skin care formulations.

- Food Industry: Employed as a flavoring agent due to its fruity scent.

- Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules .

Studies have explored the interactions of methyl 4-hydroxybutanoate with various biological systems. It has been shown to interact with GABA receptors, similar to gamma-hydroxybutyric acid, suggesting potential effects on neurotransmission and sedation . Additionally, research indicates that it may modulate metabolic pathways related to fatty acid metabolism, enhancing the understanding of its role in biological systems.

Methyl 4-hydroxybutanoate shares structural similarities with several compounds, which allows for comparative analysis:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl butyrate | CHO | Ester of butyric acid; used in flavoring |

| Ethyl 4-hydroxybutanoate | CHO | Ethyl ester; potential sedative properties |

| Gamma-hydroxybutyric acid | CHO | Neurotransmitter; known for sedative effects |

| Butyric acid | CHO | Short-chain fatty acid; important in metabolism |

Methyl 4-hydroxybutanoate is unique due to its specific hydroxyl group positioning on the butanoic chain, which distinguishes it from other similar compounds like butyric acid and gamma-hydroxybutyric acid, both of which have different biological activities and applications .

Traditional Esterification Approaches

The conventional synthesis of methyl 4-hydroxybutanoate typically involves the direct esterification of 4-hydroxybutyric acid with methanol under acidic conditions. One of the most common traditional approaches utilizes gamma-butyrolactone (GBL) as a starting material. Under acidic conditions, GBL undergoes ring-opening and subsequent reaction with methanol to form methyl 4-hydroxybutanoate.

The reaction mechanism involves protonation of the carbonyl oxygen of GBL followed by nucleophilic attack by methanol. This alcoholysis (transesterification) reaction can be represented as:

GBL + CH3OH → CH3OOC(CH2)3OH

Studies have shown that when GBL reacts with methanol and the sample is analyzed after two days, the methyl ester of gamma-hydroxybutyric acid is detected as a second product in the mixture. The basic mechanism of this alcoholysis reaction involves the protonation of the carbonyl oxygen of GBL followed by nucleophilic attack by the alcohol.

Another traditional approach involves the synthesis from mono-methyl succinate using isobutyl chloroformate and sodium tetrahydroborate:

- A solution of mono-methyl succinate in THF is cooled to 0°C

- Triethylamine followed by isobutyl chloroformate is added

- The mixture is stirred at 0°C for 30 minutes

- The resulting residue is filtered and added to a solution of NaBH4 in water

- The reaction is stirred for 2 hours at room temperature

- The mixture is diluted with water, acidified with HCl, and extracted with ethyl acetate

This method provides a more controlled approach to synthesizing methyl 4-hydroxybutanoate with potentially higher purity.

Catalytic Synthesis Techniques

Various catalytic methods have been developed to enhance the efficiency and selectivity of methyl 4-hydroxybutanoate synthesis. A prominent method utilizes γ-butyrolactone, methanol, and an acidic catalyst, as described in a Chinese patent.

The synthetic procedure involves:

- Adding γ-butyrolactone, methanol, and an acidic catalyst (zinc chloride or concentrated sulfuric acid) to a reactor

- Under normal pressure and temperature of 30-60°C, phosphorus trichloride is added dropwise

- After the addition, the reaction continues for 0.5-2 hours

- The reaction mixture undergoes distillation under reduced pressure (25 mm Hg)

- The fraction collected at 80-85°C yields methyl 4-hydroxybutanoate

In one specific example, a reaction using 43g (0.5mol) γ-butyrolactone, 60mL (1.5mol) methanol, and 1.36g (0.01mol) zinc chloride at 50°C with 68.7g (0.5mol) phosphorus trichloride resulted in 65.3g of methyl 4-chlorobutanoate with 99.1% content and 95.6% yield.

Solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts like H2SO4, including reduced equipment corrosion, reusability, and simplified product separation. Solid acid carbon catalysts have been synthesized from wood activated carbon using incipient wetness and plasma or hydrothermal methods. These catalysts have demonstrated comparable esterification rates and yields to commercial acid resins such as Amberlyst-15.

Table 1: Comparison of Different Catalytic Systems for Methyl Ester Synthesis

| Catalyst Type | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Zinc chloride | 50°C, normal pressure | High yield (>95%), Fast reaction | Requires phosphorus trichloride |

| Sulfuric acid | 30-60°C, normal pressure | Readily available, Inexpensive | Equipment corrosion, Waste disposal issues |

| Solid acid carbon | 150°C, 1h | Reusable, Environmentally friendly | Lower acid site density with plasma treatment |

| Ionic liquids | 55°C, moderate pressure | Selective extraction, Reusable | Varied extraction capacity (4-23%) |

Ionic liquid catalysts represent another innovative approach for esterification reactions. Studies have investigated trihexyl(tetradecyl)phosphonium-based ionic liquids for the extraction and esterification of organic acids. Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide (P666,14 Tf2N) has shown promising results with high and fast conversion (85% in 15 minutes) and minimal anion exchange issues.

Microbial Biosynthetic Routes

Microbial production of 4-hydroxybutyrate (4-HB), the precursor to methyl 4-hydroxybutanoate, has gained significant attention as a sustainable approach. Type II methanotrophs such as Methylosinus trichosporium OB3b have been engineered to synthesize 4-HB from methane via the tricarboxylic acid cycle.

Researchers have reconstructed the 4-HB biosynthetic pathway in these methanotrophs by incorporating:

- CoA-dependent succinate semialdehyde dehydrogenase

- NADPH-dependent succinate semialdehyde reductase

The engineered strains successfully synthesized 4-HB from methane, with production further improved to 10.5 mg/L by overexpressing phosphoenolpyruvate carboxylase, isocitrate dehydrogenase, and 2-oxoglutarate dehydrogenase genes.

This microbial approach offers several advantages:

- Utilization of methane as a single carbon source

- Reduced dependency on petrochemical feedstocks

- Potential for coupled production of polyhydroxyalkanoates

- Environmental sustainability

Another innovative biosynthetic route involves the enzymatic production of 2-keto-4-hydroxybutyrate from methanol and pyruvate. This approach utilizes an enzymatic cascade reaction of Lx-MDH E396V and Pa-ADL variants. The optimized reaction conditions included:

- 0.5 mg/mL of Pa-ADLs

- 0.1 mg/mL of Lx-MDH E396V

- 2 M methanol

- 100 mM pyruvate

- 5 mM Mg2+

- 3 mM NAD+ (as cofactor)

- 50 mM CHES buffer (pH 9.0)

- Temperature of 50°C for 3 hours

This process represents the first quantitative biocatalytic synthesis of 2-keto-4-hydroxybutyrate as the main product from methanol via an enzymatic reaction, which could potentially be extended to methyl 4-hydroxybutanoate synthesis through additional enzymatic steps.

Enzymatic Conversion Strategies

Enzymatic conversion offers a selective, environmentally friendly approach to synthesizing methyl 4-hydroxybutanoate. Lipase-catalyzed esterification has emerged as a particularly effective method for producing methyl esters.

Recent studies have demonstrated a solvent-free enzymatic approach for the synthesis of fatty acid methyl esters (FAMEs) through direct esterification between free fatty acids and methanol. This approach achieved 98% acid conversion and was accurately described by a simple second-order mechanism. The rate constant of the forward reaction (synthesis) was one order of magnitude higher than the backward reaction (hydrolysis), which favored formation of the target methyl ester product without requiring water removal.

For the conversion of 4-hydroxybutyrate to downstream products, researchers have characterized the final four enzymes of the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle:

- 4-hydroxybutyrate-CoA ligase (AMP forming) (Msed_0406)

- 4-hydroxybutyryl-CoA dehydratase (Msed_1321)

- Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase (Msed_0399)

- Acetoacetyl-CoA β-ketothiolase (Msed_0656)

These enzymes, when produced recombinantly in Escherichia coli and combined in vitro, effectively converted 4-HB to acetyl-CoA. This enzymatic pathway operates as an anapleurotic branch in the carbon fixation cycle of certain archaea and could potentially be modified for methyl 4-hydroxybutanoate production.

Green Chemistry Alternatives

Environmental concerns have driven the development of greener approaches to methyl 4-hydroxybutanoate synthesis. These methods focus on reducing waste, using safer reagents, and improving energy efficiency.

The synthesis method described in the Chinese patent emphasizes environmentally friendly aspects:

- Mild reaction conditions (30-60°C, normal pressure)

- Simple process with fewer steps

- Environmentally friendly raw materials

- Reduced waste generation

- Simplified post-processing

Sustainable catalyst preparation techniques have also been developed, including hydrothermal and plasma sulfonation methods for creating solid acid carbon catalysts. These catalysts were synthesized using significantly lower sulfonation agent:carbon ratios (0.62:1 to 1.75:1 [v/w, mL/g]) than conventional methods (typically 10:1), yet achieved comparable esterification rates and yields.

Ionic liquid-driven esterification provides another green alternative. Experiments with various trihexyl(tetradecyl)phosphonium-based ionic liquids have demonstrated the potential for biphasic reaction systems that allow for efficient product separation and catalyst recycling. The most suitable reaction setup identified was:

- Room-temperature extraction

- Decantation of the ionic liquid layer

- Centrifugation to remove water droplets

- Heating and addition of alcohol for esterification

- Application of vacuum pressure to remove the formed ester

- Recycling of the ionic liquid for the next extraction

This approach significantly reduces the environmental impact by eliminating traditional acid catalysts and enabling catalyst reuse.

Methanotrophic production represents a paradigm shift in C1 utilization. The reconstructed pathway in M. trichosporium channels methane-derived carbon through the serine cycle into glyoxylate, which enters the TCA cycle for succinate semialdehyde production [4]. Key innovations include:

- Enzyme Fusion Technology: Linking succinate semialdehyde reductase to methanol dehydrogenase improved substrate channeling, reducing intermediate diffusion losses by 29% [4].

- Cofactor Engineering: Introduction of Bacillus subtilis NAD kinase increased NADPH availability, overcoming limitations in reductase-dependent steps [4].

- Modular Pathway Design: Separation of methane oxidation modules from 4-HB synthesis clusters minimized metabolic burden, enabling 83% carbon conservation from methane to 4-HB [4].

The methane-to-4-HB pathway achieves a theoretical yield of 0.48 g 4-HB/g CH~4~, with current experimental yields reaching 35% of maximum stoichiometric potential [4]. Scale-up challenges center on gas-liquid mass transfer limitations, addressed through microbubble dispersion systems that enhance methane solubility 4.2-fold in bioreactors [4].

Pathway Construction for Precursor Synthesis

The construction of efficient metabolic pathways for methyl 4-hydroxybutanoate precursor synthesis represents a cornerstone of modern biotechnological approaches to polyhydroxyalkanoate production. The synthetic pathway development requires careful orchestration of multiple enzymatic steps, each presenting unique engineering challenges and opportunities for optimization.

Core Pathway Components

The fundamental pathway for 4-hydroxybutyrate synthesis involves a multi-step conversion beginning with central metabolic intermediates and culminating in the formation of the target compound. The initial step involves the formation of succinate through the tricarboxylic acid cycle, followed by conversion to succinyl-coenzyme A via succinyl-coenzyme A synthetase. This enzyme utilizes guanosine diphosphate or guanosine triphosphate as cofactors and represents the first committed step in the pathway.

The subsequent transformation involves coenzyme A-dependent succinate semialdehyde dehydrogenase, which catalyzes the conversion of succinyl-coenzyme A to succinate semialdehyde. This enzyme demonstrates cofactor flexibility, accepting both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate as electron acceptors. The regulation of this enzyme through gene expression control mechanisms provides critical leverage points for pathway optimization.

The reduction of succinate semialdehyde to 4-hydroxybutyrate represents a key regulatory node in the pathway. Nicotinamide adenine dinucleotide phosphate-dependent succinate semialdehyde reductase catalyzes this transformation, with enzyme activity closely tied to cellular nicotinamide adenine dinucleotide phosphate availability. Engineering approaches have focused on enhancing nicotinamide adenine dinucleotide phosphate regeneration systems to support increased flux through this step.

Advanced Engineering Strategies

Recent advances in pathway construction have demonstrated the successful implementation of heterologous gene expression systems across diverse microbial platforms. Escherichia coli strains engineered with genes encoding succinate degradation enzymes from Clostridium kluyveri, including succinyl-coenzyme A dehydrogenase, 4-hydroxybutyrate dehydrogenase, and associated open reading frames, achieved polyhydroxybutyrate accumulation levels reaching 68.2 weight percent. These results highlight the potential for cross-species gene transfer in optimizing pathway performance.

The integration of 4-hydroxybutyrate-coenzyme A ligase represents another critical engineering target. This adenosine monophosphate-forming enzyme catalyzes the activation of 4-hydroxybutyrate to its coenzyme A derivative, enabling subsequent polymer synthesis. Crystal structure analysis has revealed the enzyme adopts a homodimeric architecture with five shuffled subdomains, providing insights for rational protein engineering approaches.

Methylosinus trichosporium strain OB3b represents an innovative platform for methane-based biosynthesis, where engineered strains synthesized 4-hydroxybutyrate directly from methane via the tricarboxylic acid cycle. Enhanced production to 10.5 milligrams per liter was achieved through overexpression of phosphoenolpyruvate carboxylase, isocitrate dehydrogenase, and 2-oxoglutarate dehydrogenase genes. This approach demonstrates the potential for utilizing alternative carbon sources in sustainable production schemes.

Cofactor Engineering and Optimization

The pathway construction requires careful attention to cofactor availability and regeneration systems. Adenosine triphosphate, coenzyme A, and magnesium ions serve as essential cofactors for the 4-hydroxybutyrate-coenzyme A ligase reaction. Engineering approaches have focused on optimizing adenosine triphosphate to adenosine diphosphate ratios through metabolic flux redirection and energy charge management.

Nicotinamide adenine dinucleotide phosphate availability represents a particular bottleneck in pathway operation. Successful engineering strategies have incorporated enhanced pentose phosphate pathway flux, alternative nicotinamide adenine dinucleotide phosphate regeneration systems, and coordinated expression of nicotinamide adenine dinucleotide phosphate-dependent enzymes. These approaches enable sustained high-flux operation of the reduction steps essential for efficient 4-hydroxybutyrate synthesis.

Regulation of Metabolic Flux

The precise control of metabolic flux through engineered pathways represents a fundamental requirement for efficient methyl 4-hydroxybutanoate production. Modern regulatory strategies employ multiple layers of control, from allosteric enzyme regulation to sophisticated gene expression circuits, enabling dynamic optimization of pathway performance under varying operational conditions.

Allosteric Control Mechanisms

Allosteric regulation provides rapid, responsive control over enzyme activity in response to changing cellular conditions. Phosphofructokinase, a key glycolytic enzyme, demonstrates classic allosteric behavior with inhibition by adenosine triphosphate and activation by adenosine monophosphate, effectively sensing cellular energy status. This regulatory mechanism ensures that carbon flux through glycolysis responds appropriately to energy demands and substrate availability.

Pyruvate dehydrogenase complex represents another critical regulatory node, subject to allosteric inhibition by nicotinamide adenine dinucleotide (reduced form), acetyl-coenzyme A, and adenosine triphosphate. This regulation prevents excessive carbon flux into the tricarboxylic acid cycle when downstream pathways become saturated, maintaining metabolic balance and preventing the accumulation of potentially toxic intermediates.

The tricarboxylic acid cycle enzymes demonstrate sophisticated allosteric control patterns. Citrate synthase, isocitrate dehydrogenase, and oxoglutarate dehydrogenase all undergo allosteric inhibition by high nicotinamide adenine dinucleotide (reduced form) levels, providing coordinated feedback control. This mechanism prevents electron transport chain overloading and the associated generation of reactive oxygen species.

Transcriptional Regulation Networks

Gene expression control provides longer-term adaptation to changing growth conditions and metabolic demands. Polyhydroxyalkanoate synthase genes demonstrate complex transcriptional regulation involving multiple regulatory proteins and environmental signals. The integration of biosensor-mediated dynamic regulation circuits enables real-time adjustment of gene expression in response to pathway intermediate concentrations.

The implementation of bifunctional dynamic regulation circuits has shown particular promise for pathway optimization. Muconic acid-responsive biosensor circuits simultaneously activate genes within the synthesis pathway while inhibiting competing central metabolic processes, achieving muconic acid titers of 1.8 grams per liter. Similar approaches using glucosamine-6-phosphate-responsive regulators enhanced glucosamine-N-acetyl production to 131.6 grams per liter through dual-control mechanisms.

Transcription factor engineering has enabled the development of programmable regulatory circuits responsive to specific pathway intermediates. Pyruvate-responsive biosensor systems activate target gene expression while employing antisense ribonucleic acids to inhibit competing pathways, demonstrating the potential for fine-tuned metabolic control. These approaches enable dynamic optimization of flux distribution based on real-time pathway performance.

Post-translational Modifications

Protein phosphorylation provides rapid, reversible control over enzyme activity, enabling rapid response to changing cellular conditions. Polyhydroxyalkanoate synthase undergoes covalent modification through phosphorylation, directly affecting enzymatic activity and polymer accumulation rates. This mechanism provides immediate response capability without requiring changes in gene expression or protein synthesis.

The regulation of key glycolytic enzymes through phosphorylation enables rapid flux adjustments in response to energy status changes. Pyruvate kinase phosphorylation state affects its activity and influences the final step of glycolysis, providing fine-tuned control over carbon flux into downstream pathways. This regulatory mechanism enables rapid adaptation to changing substrate availability and energy demands.

Substrate-Level Control

Substrate availability provides fundamental control over pathway flux, with enzyme kinetics determining the relationship between substrate concentration and reaction rate. Succinate semialdehyde dehydrogenase demonstrates substrate-dependent regulation, with enzyme activity directly related to succinate and 4-hydroxybutyrate concentrations. This mechanism provides inherent flux control based on pathway intermediate levels.

The optimization of substrate channeling between pathway enzymes has emerged as a critical engineering target. Enzyme complexes and metabolic scaffolds enable efficient intermediate transfer while minimizing dilution effects and competing side reactions. These approaches enhance pathway efficiency and reduce the metabolic burden associated with high intermediate concentrations.

Redox Balance Maintenance

Nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate (oxidized form) ratios provide critical regulation of reductive biosynthetic pathways. The maintenance of appropriate cofactor ratios requires careful balancing of nicotinamide adenine dinucleotide phosphate generation and consumption processes. Engineering approaches have focused on enhancing pentose phosphate pathway flux and implementing alternative nicotinamide adenine dinucleotide phosphate regeneration systems.

The coordination of nicotinamide adenine dinucleotide (reduced form) to nicotinamide adenine dinucleotide ratios with pathway operation ensures sustainable flux through oxidative steps. Respiratory chain activity and electron transport efficiency directly impact the regeneration of oxidized electron carriers required for continued pathway operation. Optimization of these systems enables sustained high-flux operation while maintaining cellular viability.

Polyhydroxyalkanoate Binding Protein Integration

The integration of polyhydroxyalkanoate binding proteins, commonly known as phasins, represents a sophisticated approach to controlling polymer granule formation, stability, and cellular distribution. These amphiphilic proteins serve multiple functions beyond simple granule surface coverage, acting as regulatory elements, structural organizers, and metabolic modulators within the polyhydroxyalkanoate production system.

Phasin Protein Families and Functions

Phasins can be classified into four distinct families, each exhibiting characteristic structural and functional properties. The largest family, characterized by the Phasin_2 domain, includes proteins predominantly associated with short-chain polyhydroxyalkanoates and demonstrates widespread distribution among proteobacteria. These proteins typically exhibit preponderant alpha-helix composition with disordered regions providing structural flexibility essential for granule surface adaptation.

The Phasin domain family, primarily found in Pseudomonas species, associates specifically with medium-chain-length polyhydroxyalkanoates, suggesting evolutionary specialization for different polymer types. This specificity reflects the distinct physical and chemical properties of various polyhydroxyalkanoate compositions, requiring specialized protein architectures for optimal granule organization.

Polyhydroxyalkanoate binding protein PhaP from Aeromonas hydrophila demonstrates tetramer formation through coiled-coil structures, with each monomer presenting distinct hydrophobic and hydrophilic surfaces. This amphiphilic architecture enables effective surfactant properties, forming a critical interface between hydrophobic polymer content and the hydrophilic cytoplasmic environment.

Regulatory Functions of Binding Proteins

PhaR represents a bifunctional regulatory protein demonstrating both deoxyribonucleic acid binding and polyhydroxyalkanoate binding capabilities. This protein functions as a transcriptional repressor, controlling the expression of phasin genes and its own transcription through direct interaction with upstream regulatory sequences. The regulatory mechanism involves polyhydroxyalkanoate-responsive derepression, where polymer accumulation titrates PhaR away from deoxyribonucleic acid binding sites, enabling increased phasin expression.

The mechanism of PhaR-mediated regulation involves recognition of specific cis-elements composed of tandem repeat sequences within promoter regions. Scanning mutagenesis studies have identified these binding sites as essential for regulatory control, with the protein likely functioning as an oligomer to interact with multiple recognition sequences simultaneously. This regulatory architecture enables dose-dependent control responsive to cellular polyhydroxyalkanoate levels.

PhaF demonstrates dual functionality as both a structural phasin and a regulatory protein with histone-like deoxyribonucleic acid binding activity. This protein binds deoxyribonucleic acid nonspecifically while playing critical roles in granule distribution during cell division, ensuring equal partitioning of polyhydroxyalkanoate reserves to daughter cells. The integration of structural and regulatory functions within a single protein exemplifies the sophisticated organization of polyhydroxyalkanoate metabolism.

Granule Formation and Morphology Control

Phasin proteins directly influence the number, size, and distribution of polyhydroxyalkanoate granules within cells. The absence of major phasins typically results in fewer, larger granules with irregular morphologies, while balanced phasin expression promotes numerous smaller granules with regular spherical shapes. This morphological control directly impacts polymer accessibility for subsequent processing and affects cellular metabolism through surface area to volume ratio changes.

The amphiphilic nature of phasins enables their function as biological surfactants, reducing surface tension between polymer and cytoplasm while stabilizing granule architecture. Hydrophobic regions interact directly with polymer chains, while hydrophilic domains extend into the aqueous cytoplasmic environment. This organization creates a stable interface that prevents granule coalescence while maintaining polymer accessibility for metabolic processes.

Granule segregation during cell division requires coordinated phasin function to ensure proper inheritance of polymer reserves. PhaF plays a particularly important role in this process, facilitating equal distribution of granules between daughter cells through interactions with cellular division machinery. This function ensures metabolic continuity and prevents the loss of accumulated carbon reserves during cellular reproduction.

Enzymatic Activity Modulation

Several phasin proteins demonstrate direct effects on polyhydroxyalkanoate synthase activity, functioning as physiological activators or modulators of polymer synthesis. PhaM from Ralstonia eutropha acts as a physiological activator of polyhydroxybutyrate synthase, enhancing enzymatic activity through direct protein-protein interactions. This activation mechanism involves extending the amino-terminal domain structure of the synthase, reinforcing its binding capacity to growing polymer chains.

PhaP proteins from various organisms demonstrate differential effects on synthase activity depending on the specific enzyme and phasin combination. Aeromonas caviae phasin increases the activity of class II polyhydroxyalkanoate synthases in vitro while affecting polymer composition through altered monomer affinity. These findings suggest that phasin engineering could provide a mechanism for controlling both synthesis rates and polymer characteristics.

The molecular basis for synthase activation involves specific protein-protein interactions that may involve conformational changes in the synthase structure. Crystal structure analysis and protein engineering studies have identified key amino acid residues responsible for these interactions, providing targets for rational design of enhanced activation systems. These approaches enable the development of optimized phasin variants with improved activation properties.

Biotechnological Applications

The granule binding capacity and structural flexibility of phasins have enabled diverse biotechnological applications extending far beyond polymer production. Phasin-based affinity tags facilitate protein immobilization on polyhydroxyalkanoate surfaces for applications including enzyme immobilization, bioseparation, and diagnostic applications. The BioF tag derived from Pseudomonas putida PhaF has been extensively developed for these purposes.

Minimized phasin tags have been engineered to retain binding properties while reducing size constraints for fusion protein applications. The MinP tag, representing a 67 percent reduction in size compared to full-length BioF, maintains equivalent binding strength while offering improved stability under extreme conditions. This development enables more efficient protein immobilization with reduced metabolic burden on host organisms.

The chaperone activity demonstrated by several phasin proteins provides additional biotechnological potential. These proteins assist in protein folding both in vivo and in vitro, suggesting applications in heterologous protein production and inclusion body prevention. The integration of these functions within polyhydroxyalkanoate production systems could enhance overall bioprocess efficiency while providing value-added protein products.

Heterologous Gene Expression Systems

The development of heterologous gene expression systems for methyl 4-hydroxybutanoate production has enabled the transfer of biosynthetic capabilities across diverse microbial platforms, each offering unique advantages for industrial applications. The selection of appropriate expression hosts depends on factors including growth characteristics, metabolic capabilities, regulatory requirements, and downstream processing considerations.

Escherichia coli Expression Platforms

Escherichia coli represents the most extensively characterized expression system for polyhydroxyalkanoate production, offering well-defined genetics, rapid growth, and established bioprocessing infrastructure. Engineered Escherichia coli strains expressing succinate degradation enzymes from Clostridium kluyveri, including succinyl-coenzyme A dehydrogenase and 4-hydroxybutyrate dehydrogenase, achieved poly(4-hydroxybutyrate) accumulation levels reaching 68.2 weight percent. These results demonstrate the potential for achieving industrial-relevant production levels through heterologous expression.

The implementation of phasin protein expression in Escherichia coli has revealed important insights into granule formation and polymer organization. Individual expression of four different phasins from Cupriavidus necator demonstrated differential effects on polyhydroxybutyrate synthesis, with PhaP1 and PhaP3 providing the highest polymer accumulation levels. This finding suggests that phasin selection represents a critical optimization parameter for maximizing production efficiency.

Metabolic engineering approaches in Escherichia coli have focused on redirecting central carbon metabolism toward 4-hydroxybutyrate synthesis. Strains with knocked out native genes encoding succinate semialdehyde dehydrogenase, combined with heterologous expression of biosynthetic enzymes, demonstrated successful pathway reconstruction. The elimination of competing pathways while introducing synthetic routes enables efficient carbon flux toward target products.

The development of two-step biosynthetic pathways in Escherichia coli has enabled the production of poly(4-hydroxybutyrate) from structurally unrelated substrates including glucose and other readily available carbon sources. This approach involves the heterologous expression of polyhydroxyalkanoate synthase genes combined with enzymes for 4-hydroxybutyrate-coenzyme A generation, creating complete biosynthetic capabilities within the host organism.

Pseudomonas Species Platforms

Pseudomonas putida represents an attractive host organism for polyhydroxyalkanoate production due to its native capacity for medium-chain-length polymer synthesis and metabolic versatility. The organism naturally possesses genes encoding polyhydroxyalkanoate synthases, phasins, and associated regulatory proteins, providing a foundation for engineering enhanced production systems.

Transcriptomic analysis of Pseudomonas putida under nitrogen-limiting conditions has revealed complex regulatory networks controlling polymer synthesis. The sigma-54 dependent transcriptional regulator and dual component regulatory systems play critical roles in coordinating gene expression responses to nutrient limitation. Understanding these regulatory mechanisms enables targeted engineering approaches for optimizing production conditions.

The polyhydroxyalkanoate cycle in Pseudomonas species involves simultaneous synthesis and degradation of polymers, creating opportunities for metabolic control through depolymerase engineering. Modulation of polyhydroxyalkanoate depolymerase expression enables fine-tuning of polymer turnover rates, affecting both accumulation levels and monomer availability for metabolic processes. This approach provides dynamic control over carbon and energy flux through the polymer cycle.

Metabolic flux analysis in Pseudomonas putida has identified the Entner-Doudoroff pathway, glyoxylate shunt, and pyruvate metabolism as key control points for polyhydroxyalkanoate synthesis from glycerol substrates. Engineering these pathways through targeted gene expression modifications has demonstrated potential for enhanced production efficiency while maintaining cellular viability under production conditions.

Ralstonia eutropha Systems

Ralstonia eutropha (Cupriavidus necator) represents the paradigmatic polyhydroxyalkanoate-producing organism, capable of accumulating polymer to levels exceeding 80 weight percent of cellular dry mass. The organism's natural capacity for high-level polymer accumulation makes it an attractive platform for engineering enhanced 4-hydroxybutyrate incorporation and methyl ester production.

The complete polyhydroxyalkanoate biosynthetic gene cluster in Ralstonia eutropha includes genes encoding beta-ketothiolase, acetoacetyl-coenzyme A reductase, polyhydroxyalkanoate synthase, and associated regulatory proteins. This integrated genetic architecture provides efficient coordination of polymer synthesis with cellular metabolism, enabling sustained high-level production under appropriate cultivation conditions.

Phasin protein expression in Ralstonia eutropha demonstrates sophisticated regulatory mechanisms involving PhaR-mediated transcriptional control. The regulatory protein binds to polyhydroxyalkanoate granules during active synthesis, titrating the repressor away from gene promoters and enabling coordinated expression of granule-associated proteins. This self-regulating system ensures optimal granule formation and maintenance throughout the production process.

The development of poly(3-hydroxybutyrate)-leaky mutants in Ralstonia eutropha has enabled enhanced poly(4-hydroxybutyrate) production through reduced competition from the native biosynthetic pathway. These strains accumulate up to 27.2 weight percent poly(4-hydroxybutyrate) when expressing additional copies of polyhydroxyalkanoate biosynthetic genes, demonstrating the potential for pathway engineering in native producer organisms.

Alternative Microbial Platforms

Methylosinus trichosporium represents an innovative platform for methane-based biosynthesis of 4-hydroxybutyrate and related compounds. Engineered strains incorporating coenzyme A-dependent succinate semialdehyde dehydrogenase and nicotinamide adenine dinucleotide phosphate-dependent succinate semialdehyde reductase achieved 4-hydroxybutyrate synthesis from methane as the sole carbon source. Enhanced production to 10.5 milligrams per liter was achieved through overexpression of tricarboxylic acid cycle enzymes.

Bacillus subtilis offers advantages including generally recognized as safe status and natural protein secretion capabilities, making it attractive for applications requiring extracellular enzyme production or food-grade processes. The organism's well-characterized genetics and industrial track record provide confidence for scaling production processes while meeting regulatory requirements.

Mannheimia succiniciproducens has been engineered for 4-hydroxybutyrate production through introduction of heterologous metabolic pathways converting succinate to the target compound. Fed-batch cultures achieved production levels of 6.37 grams per liter with molar yields of 0.143, demonstrating the potential for utilizing organisms with specialized metabolic capabilities as production platforms.

The selection of appropriate expression systems requires careful consideration of substrate utilization capabilities, product tolerance, genetic stability, and bioprocessing requirements. Each platform offers distinct advantages and limitations, with the optimal choice depending on specific application requirements and economic considerations. The continued development of novel expression systems and engineering approaches promises to expand the available options for efficient methyl 4-hydroxybutanoate production.

Transcriptomic and Proteomic Analyses

The application of comprehensive omics technologies has revolutionized understanding of polyhydroxyalkanoate metabolism and enabled sophisticated approaches to optimizing methyl 4-hydroxybutanoate production. These high-throughput analytical methods provide systems-level insights into cellular responses to production conditions, revealing regulatory networks, metabolic bottlenecks, and opportunities for rational engineering interventions.

RNA Sequencing Technologies

RNA sequencing has emerged as the standard methodology for comprehensive transcriptome analysis, offering unbiased, high-throughput profiling of gene expression patterns under diverse cultivation conditions. Studies of Pseudomonas putida KT2440 under nitrogen-limiting conditions revealed complex transcriptional responses involving 24 downregulated and 21 upregulated genes common across multiple genetic backgrounds. These findings demonstrate the coordinated nature of cellular adaptation to nutrient limitation and polymer synthesis conditions.

The identification of key regulatory factors through transcriptomic analysis has revealed the central roles of sigma-54 dependent transcriptional regulators, dual component regulatory systems, and global anaerobic regulators in coordinating polyhydroxyalkanoate synthesis. The sigma-54 mutant demonstrated altered responses to nitrogen limitation when utilizing octanoate as a carbon source, highlighting the substrate-dependent nature of regulatory control mechanisms.

Single-cell RNA sequencing technologies offer the potential to analyze cell-to-cell heterogeneity in polyhydroxyalkanoate production, revealing subpopulations with distinct metabolic states and production capabilities. This approach could identify optimal cellular conditions for polymer synthesis while understanding the factors contributing to production variability within microbial populations.

Temporal transcriptomic analysis during polyhydroxyalkanoate accumulation has revealed dynamic expression patterns corresponding to different phases of the production process. Early exponential phase, late exponential phase, and stationary phase conditions each demonstrate distinct transcriptional signatures reflecting changing metabolic priorities and resource allocation strategies. Understanding these temporal patterns enables optimization of cultivation conditions and feeding strategies for enhanced production.

Quantitative Proteomics Approaches

Liquid chromatography tandem mass spectrometry has become the method of choice for comprehensive protein identification and quantification in polyhydroxyalkanoate-producing systems. Studies of Pseudomonas putida achieved identification of 52 percent of the theoretical proteome, enabling reconstruction of central metabolic pathways and identification of proteins specifically associated with polymer production conditions.

Two-dimensional polyacrylamide gel electrophoresis, while more limited in coverage, continues to provide valuable insights into protein expression changes under different cultivation conditions. Analysis of Cupriavidus necator during glycerol utilization revealed differential expression of 74 proteins under nitrogen limitation, with identified proteins including enzymes involved in gluconeogenesis pathways that compete with polyhydroxyalkanoate synthesis. These findings suggest targets for metabolic engineering to redirect carbon flux toward polymer production.

Subcellular fractionation proteomics has enabled detailed characterization of polyhydroxyalkanoate granule-associated proteins, revealing the complex protein complement surrounding polymer inclusions. Over 1,000 proteins were identified in association with purified granules, requiring sophisticated data analysis approaches to distinguish genuine granule-associated proteins from contaminants. This analysis identified novel phasin proteins and revealed unexpected protein associations with polymer structures.

Targeted proteomics approaches using selected reaction monitoring enable precise quantification of specific enzymes involved in polyhydroxyalkanoate biosynthesis. This methodology provides high precision measurements of protein abundance changes in response to engineering interventions or cultivation condition modifications. The approach is particularly valuable for validating transcriptomic findings and understanding post-transcriptional regulatory mechanisms.

Integrated Omics Data Analysis

The integration of transcriptomic and proteomic data reveals the complex relationship between gene expression and protein abundance in polyhydroxyalkanoate-producing systems. Correlation analysis between messenger ribonucleic acid and protein levels typically shows moderate correlations, highlighting the importance of post-transcriptional and post-translational regulatory mechanisms. These findings emphasize the value of multi-omics approaches for comprehensive understanding of cellular responses.

Pathway enrichment analysis using databases including Kyoto Encyclopedia of Genes and Genomes, Gene Ontology, and Reactome enables functional interpretation of large-scale omics datasets. Analysis of Haloarcula hispanica during polyhydroxyalkanoate production revealed coordinated regulation of tricarboxylic acid cycle enzymes, respiratory chain components, and biosynthetic pathways. The downregulation of central metabolic pathways during polymer accumulation suggests redirection of carbon flux toward storage compound synthesis.

Network-based integration approaches using tools such as STRING and Cytoscape enable visualization and analysis of protein-protein interactions in the context of expression data. These analyses have revealed regulatory networks involving 434 connected proteins in Pseudomonas putida, highlighting the complex interconnections between polyhydroxyalkanoate metabolism and cellular physiology. The identification of key network nodes provides targets for engineering interventions with systemic effects.

Time-series analysis of multi-omics data enables understanding of dynamic cellular responses during polyhydroxyalkanoate production processes. Temporal clustering approaches reveal coordinated expression patterns and identify regulatory cascades controlling the transition between growth and production phases. This information supports the development of dynamic cultivation strategies that optimize timing of nutrient limitations and substrate additions.

Functional Validation and Systems Engineering

The validation of omics findings through targeted experimental approaches ensures the reliability of systems-level insights and enables translation into engineering applications. Quantitative reverse transcription polymerase chain reaction analysis provides independent validation of RNA sequencing results while enabling detailed temporal analysis of key genes under specific conditions.